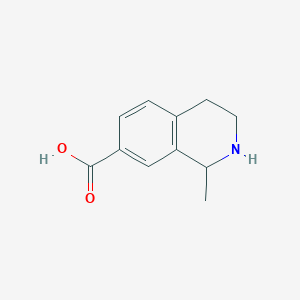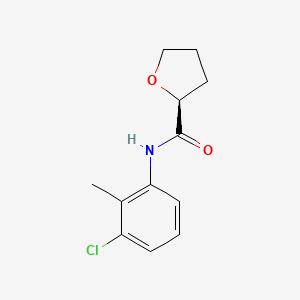
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their presence in various natural products and their significant pharmacological potential. This compound has garnered interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) condenses with an aldehyde or α-keto acid . Another method includes the cyclization of benzylamine to the ether linker of a precursor compound .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling strategies .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has a broad spectrum of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves several pathways:
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique compared to other similar compounds due to its specific neuroprotective properties and broad pharmacological potential. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The simplest representative of the tetrahydroisoquinoline family.
Salsolinol: A catechol derivative known for its neurotoxic and neuroprotective properties.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activity.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3,(H,13,14) |
Clave InChI |
OSNDSXBGYACZQG-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)


![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid](/img/structure/B13510959.png)


![(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B13510979.png)



